

Preclinical Pharmacology of Gamma-Secretase Modulator 3 (GSM-3): A Technical Guide

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Compound of Interest

Compound Name: *gamma-Secretase modulator 3*

Cat. No.: *B1139509*

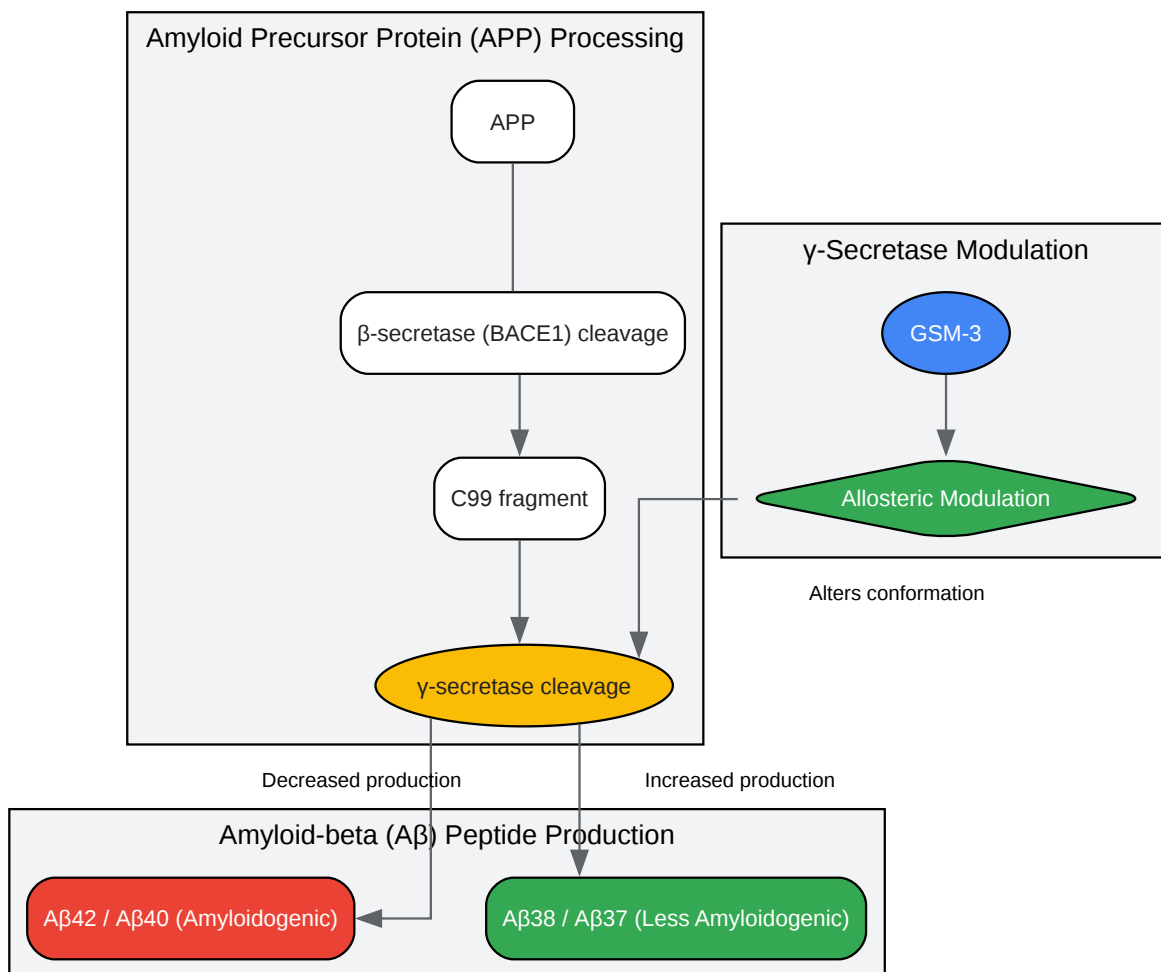
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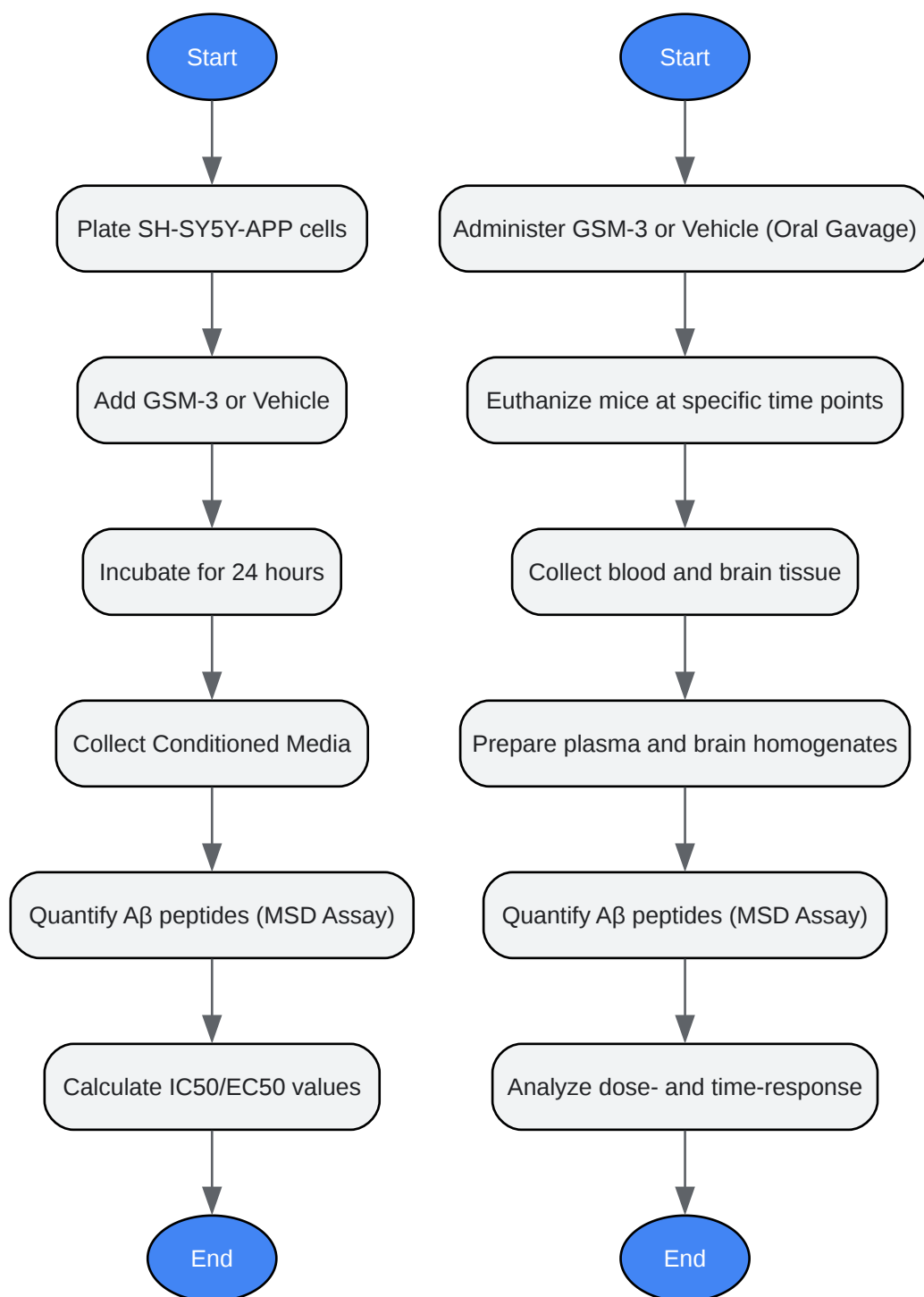
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of **Gamma-Secretase Modulator 3** (GSM-3), a novel pyridazine-derived compound identified as a potential therapeutic agent for Alzheimer's disease. GSM-3, also referred to as compound 3 or 779690 in scientific literature, allosterically modulates the activity of γ -secretase, an enzyme complex pivotal in the production of amyloid-beta ($A\beta$) peptides. Unlike γ -secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSM-3 selectively shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic $A\beta$ species.^{[1][2]}

Mechanism of Action

Gamma-secretase is a multi-subunit protease complex responsible for the final cleavage of APP, generating $A\beta$ peptides of varying lengths.^[1] The accumulation of longer, aggregation-prone $A\beta$ peptides, particularly $A\beta_{42}$, is a central event in the pathogenesis of Alzheimer's disease. GSM-3 modulates γ -secretase activity to decrease the production of $A\beta_{42}$ and $A\beta_{40}$, while concurrently increasing the levels of shorter, more soluble peptides such as $A\beta_{38}$ and $A\beta_{37}$.^{[1][2]} This modulation of the $A\beta$ profile is achieved without inhibiting the overall activity of γ -secretase, thus sparing the processing of other substrates like Notch.^[1]





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References

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- 2. Preclinical validation of a potent γ -secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
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